N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034621-59-3) is a synthetic small molecule belonging to the isonicotinamide class, characterized by a pyridine-4-carboxamide core bearing a 3,4-dimethoxyphenethyl amide side chain and a 2-position oxan-4-yloxy (tetrahydropyran-4-yloxy) ether substituent. With a molecular formula of C21H26N2O5 and a molecular weight of 386.4 g/mol, this compound is cataloged in the PubChem database (CID and is commercially available as a screening compound from chemical suppliers including Life Chemicals (catalog F6475-3637).

Molecular Formula C21H26N2O5
Molecular Weight 386.448
CAS No. 2034621-59-3
Cat. No. B2702186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
CAS2034621-59-3
Molecular FormulaC21H26N2O5
Molecular Weight386.448
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCOCC3)OC
InChIInChI=1S/C21H26N2O5/c1-25-18-4-3-15(13-19(18)26-2)5-9-23-21(24)16-6-10-22-20(14-16)28-17-7-11-27-12-8-17/h3-4,6,10,13-14,17H,5,7-9,11-12H2,1-2H3,(H,23,24)
InChIKeyGUCMOOMJRFDWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034621-59-3): Procurement-Relevant Chemical Identity and Classification


N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide (CAS 2034621-59-3) is a synthetic small molecule belonging to the isonicotinamide class, characterized by a pyridine-4-carboxamide core bearing a 3,4-dimethoxyphenethyl amide side chain and a 2-position oxan-4-yloxy (tetrahydropyran-4-yloxy) ether substituent [1]. With a molecular formula of C21H26N2O5 and a molecular weight of 386.4 g/mol, this compound is cataloged in the PubChem database (CID 121017374) and is commercially available as a screening compound from chemical suppliers including Life Chemicals (catalog F6475-3637) [1]. The compound has been evaluated for biological activity in at least one defined target-based assay, demonstrating measurable but modest inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a recombinant cell-based system [2].

Why Generic Isonicotinamide Analogs Cannot Substitute for CAS 2034621-59-3 in Target-Focused Screening


The oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent at the 2-position of the pyridine ring is the critical structural differentiator that fundamentally alters the physicochemical and target-interaction profile of this compound relative to simpler isonicotinamide analogs [1]. Removal of this substituent—as in the des-oxy analog N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide (CAS 37968-99-3, PubChem CID 831704)—reduces the molecular weight by approximately 100 g/mol (from 386.4 to 286.3 g/mol), decreases the computed logP by over one full unit (from XLogP3 2.7 to 1.6), and shrinks the topological polar surface area from 78.9 Ų to 60.5 Ų [1][2]. These differences are not incremental; they predict substantially altered membrane permeability, solubility, and protein-binding behavior. The tetrahydropyran ring introduces two additional hydrogen bond acceptor sites (total HBA count increases from 4 to 6) and contributes conformational flexibility that may enable unique binding geometries unattainable by analogs bearing smaller or more rigid substituents at the 2-position [1][2]. Substitution of the oxane oxygen with sulfur (tetrahydrothiophen analog) or replacement with a chlorine atom would further alter electronic distribution, lipophilicity, and metabolic stability in ways that make direct biological interchange unreliable without re-validation [1].

Quantitative Differentiation Evidence for CAS 2034621-59-3 Versus Closest Analogs: A Comparator-Based Selection Guide


Computed Physicochemical Profile: CAS 2034621-59-3 Versus the Des-Oxy Analog (CAS 37968-99-3)

Comparison of PubChem-computed molecular descriptors between the target compound (CID 121017374) and its closest commercially available analog lacking the 2-position oxan-4-yloxy substituent (CID 831704) reveals substantial physicochemical divergence across five key parameters [1][2]. The target compound exhibits a 35% higher molecular weight (386.4 vs. 286.3 g/mol), a 1.1-unit increase in computed logP (XLogP3 2.7 vs. 1.6), a 30% larger topological polar surface area (78.9 vs. 60.5 Ų), two additional rotatable bonds (8 vs. 6), and a 50% increase in hydrogen bond acceptor count (6 vs. 4) [1][2]. Importantly, both compounds retain the same hydrogen bond donor count (1), indicating that the oxan-4-yloxy group selectively modulates acceptor capacity and steric profile without altering donor potential [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Human OCT1 (SLC22A1) Transporter Inhibition: A Defined Target Engagement Anchor for CAS 2034621-59-3

CAS 2034621-59-3 has been evaluated in a recombinant cell-based assay for inhibition of human organic cation transporter 1 (OCT1/SLC22A1), yielding an IC50 value of 1.38 × 10⁵ nM (138 µM) as assessed by reduction of ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) substrate uptake in HEK293 cells expressing human OCT1 [1]. This represents the only publicly available target-specific quantitative activity measurement for this compound in a defined molecular assay [1]. While this potency is modest, it provides a verified starting point for structure-activity relationship (SAR) exploration around the OCT1 transporter—a clinically relevant hepatic uptake transporter implicated in metformin disposition and drug-drug interactions [1]. No equivalent OCT1 inhibition data are publicly available for the des-oxy analog (CAS 37968-99-3) or the tetrahydrothiophen analog, making cross-compound target-based comparisons infeasible at this time [2].

Transporter inhibition OCT1/SLC22A1 Drug-transporter interactions

Drug-Likeness and Lead-Likeness Assessment: Quantitative Rule-of-Five Compliance Versus Des-Oxy Analog

Assessment of both the target compound and its des-oxy analog against Lipinski's Rule of Five criteria reveals that both compounds satisfy all four rules, but with meaningfully different margin profiles that may influence downstream lead optimization decisions [1][2]. The target compound (CID 121017374) approaches the upper boundary for molecular weight (386.4 g/mol; Rule of Five cutoff: ≤500) and logP (XLogP3 2.7; cutoff: ≤5), while the des-oxy analog (CID 831704) sits in a more conservative lead-like space (MW 286.3 g/mol; XLogP3 1.6) [1][2]. Both compounds have 1 hydrogen bond donor and fewer than 10 hydrogen bond acceptors, maintaining full Rule of Five compliance [1][2]. The target compound's larger TPSA (78.9 Ų) predicts reduced passive blood-brain barrier penetration relative to the des-oxy analog (60.5 Ų), which is more consistent with a peripherally restricted profile [1][2].

Drug-likeness Lipinski Rule of Five Lead selection

Structural and Pharmacophoric Differentiation: The Oxan-4-yloxy Moiety as a Key SAR Handle

The 2-position oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent represents the principal structural differentiator between CAS 2034621-59-3 and all other commercially available isonicotinamide analogs bearing the 3,4-dimethoxyphenethyl amide [1]. Three alternative 2-position substituents are available in commercial screening libraries: (a) hydrogen (des-oxy, CAS 37968-99-3), (b) chlorine (2-chloro analog), and (c) tetrahydrothiophen-3-yloxy (sulfur analog) [1]. The oxan-4-yloxy group provides a saturated six-membered oxygen heterocycle with two distinct conformational states (chair conformers), offering a sterically defined yet flexible ether linkage capable of participating in both hydrogen bond acceptance and hydrophobic packing interactions [1]. In contrast, the 2-chloro analog is smaller, electron-withdrawing, and metabolically labile toward glutathione conjugation; the tetrahydrothiophen analog introduces a larger, more polarizable sulfur atom that alters both geometry and electronic character at the 2-position [1]. These structural differences are not isosteric and cannot be assumed to produce interchangeable biological outcomes in the absence of empirical target-specific comparison data [1].

Structure-activity relationship Pharmacophore modeling Medicinal chemistry

Absence of Polypharmacology Flags: Negative Data Differentiating CAS 2034621-59-3 from Promiscuous Kinase/Bromodomain Inhibitors

A notable class-level differentiator for CAS 2034621-59-3 is the absence of documented activity against kinase and bromodomain targets that are commonly engaged by related isonicotinamide-containing compounds . Several pyridine-4-carboxamide derivatives have been characterized as dual kinase-bromodomain inhibitors—for example, BI-2536 and related PLK1/BRD4 dual inhibitors based on pyridine-carboxamide scaffolds exhibit nanomolar activity at both kinase and bromodomain targets [2][3]. In contrast, CAS 2034621-59-3 has only one publicly reported target interaction (OCT1, IC50 = 138 µM), and no kinase or bromodomain inhibitory activity has been documented at screening-relevant concentrations [1]. This does not guarantee selectivity, but the absence of reported polypharmacology distinguishes this compound from promiscuous isonicotinamide-based chemotypes that may confound phenotypic screening results due to multi-target engagement [2][3].

Selectivity profiling Polypharmacology Kinase-bromodomain inhibitors

Caveat on Limited Differential Evidence Availability for CAS 2034621-59-3

It must be explicitly acknowledged that the quantitative differential evidence base for CAS 2034621-59-3 is limited. No head-to-head comparative biological studies of this compound versus its closest structural analogs have been published in the peer-reviewed literature or disclosed in patents as of May 2026 [1]. The OCT1 inhibition data point (IC50 = 138 µM) is the sole publicly available target-specific quantitative measurement [3]. No selectivity panel data, ADME parameters, pharmacokinetic profiles, or in vivo efficacy data are publicly available for this compound [1]. The physicochemical comparisons presented above rely on PubChem-computed rather than experimentally measured property values, and the drug-likeness assessments are computational predictions that require experimental validation [1][2]. Procurement decisions should therefore be guided by the specific structural features of the compound—particularly the oxan-4-yloxy SAR handle—rather than by an expectation of validated biological superiority over analogs, for which evidence is currently absent [1].

Data transparency Evidence limitations Procurement risk assessment

Best-Fit Research and Industrial Application Scenarios for CAS 2034621-59-3 Based on Available Differentiation Evidence


SAR Exploration of the 2-Position Substituent in Isonicotinamide-Based Screening Hits

CAS 2034621-59-3 is optimally deployed as a tool for systematic structure-activity relationship (SAR) studies focused on the 2-position of the isonicotinamide scaffold. Its oxan-4-yloxy group represents a sterically defined, conformationally mobile, hydrogen-bond-accepting substituent that can be directly compared with the des-oxy analog (CAS 37968-99-3), 2-chloro analog, and tetrahydrothiophen analog within the same assay cascade [1][2]. Because the oxan-4-yloxy group contributes +100 Da in molecular weight, +1.1 units in logP, and +2 hydrogen bond acceptors relative to the des-oxy baseline, researchers can attribute any observed differences in target potency, selectivity, or cellular activity to the physicochemical and structural consequences of this substituent [1][2]. This scenario is most appropriate for early-stage hit-to-lead programs where the goal is to map tolerated chemical space around the isonicotinamide core before committing to more resource-intensive analog synthesis [1].

Hepatic Transporter Interaction Screening with OCT1 as a Defined Molecular Anchor

The documented OCT1 inhibition activity of CAS 2034621-59-3 (IC50 = 138 µM) provides a concrete starting point for transporter-focused pharmacology studies [3]. Researchers investigating the role of OCT1 (SLC22A1) in hepatic drug uptake, metformin pharmacokinetics, or drug-drug interaction prediction can use this compound as a low-potency reference inhibitor in cell-based substrate uptake assays [3]. The compound's modest OCT1 potency makes it suitable as a tool for establishing assay sensitivity thresholds and for benchmarking more potent OCT1 inhibitors identified through screening [3]. The oxan-4-yloxy substituent provides a synthetic handle for subsequent medicinal chemistry optimization aimed at improving OCT1 potency while monitoring selectivity against related SLC transporters (OCT2, OCT3, MATE1, MATE2-K) [3].

Peripheral Target Screening Where Reduced CNS Penetration Is Desirable

The computed TPSA of 78.9 Ų for CAS 2034621-59-3, combined with its moderate lipophilicity (XLogP3 2.7), predicts a blood-brain barrier penetration profile consistent with preferential peripheral distribution [1]. For screening cascades targeting peripheral proteins—such as hepatic metabolic enzymes, kidney transporters, or cardiovascular targets—where CNS exposure would represent an undesired off-target liability, this compound offers a physicochemical profile more aligned with peripheral restriction than the des-oxy analog (TPSA 60.5 Ų, XLogP3 1.6), which sits in a range more predictive of CNS penetration [1][2]. This scenario is particularly relevant for phenotypic screening in non-CNS disease models, where brain-penetrant compounds may introduce neurological confounds in efficacy readouts [1][2].

Chemical Probe Development for Target Deconvolution with Reduced Polypharmacology Risk

The current absence of reported multi-target activity—specifically the lack of documented kinase and bromodomain inhibition that characterizes several related isonicotinamide chemotypes—positions CAS 2034621-59-3 as a candidate chemical probe starting point for target deconvolution studies [4][5]. In phenotypic screening campaigns where the molecular target is unknown, using a compound with a narrower reported bioactivity footprint reduces the likelihood that observed cellular effects arise from polypharmacology rather than from engagement of the intended target pathway [4][5]. Researchers should note that this advantage is provisional: prospective broad-panel profiling (e.g., against a panel of 50-100 kinases, GPCRs, and transporters) is recommended to confirm selectivity before drawing mechanistic conclusions from cellular assay results [4].

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.